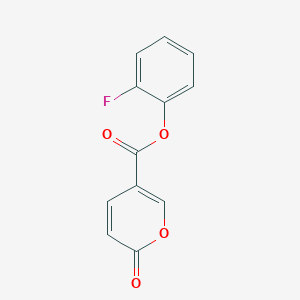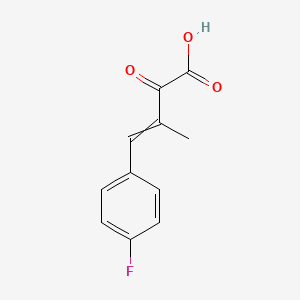![molecular formula C18H14F6O B12639623 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one CAS No. 960591-82-6](/img/structure/B12639623.png)
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two distinct phenyl groups, each substituted with trifluoromethyl and dimethyl groups, respectively. The presence of these substituents imparts significant chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2,6-dimethylphenylacetic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher quantities of the desired product. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl and dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, other substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Bis(trifluoromethyl)acetophenone: Shares the trifluoromethyl substitution but lacks the dimethylphenyl group.
2,6-Dimethylphenylacetic acid: Contains the dimethylphenyl group but lacks the trifluoromethyl substitution.
1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Similar structure but with an alcohol functional group instead of a ketone.
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethan-1-one is unique due to the combination of trifluoromethyl and dimethylphenyl groups, which impart distinct chemical and physical properties. This combination enhances its reactivity, stability, and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
960591-82-6 |
|---|---|
Molekularformel |
C18H14F6O |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-(2,6-dimethylphenyl)ethanone |
InChI |
InChI=1S/C18H14F6O/c1-10-4-3-5-11(2)15(10)9-16(25)12-6-13(17(19,20)21)8-14(7-12)18(22,23)24/h3-8H,9H2,1-2H3 |
InChI-Schlüssel |
RWHUCISZNKTXLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)CC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


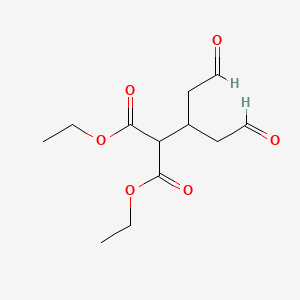
![S-{3-[(3-Bromopropyl)selanyl]propyl} ethanethioate](/img/structure/B12639546.png)

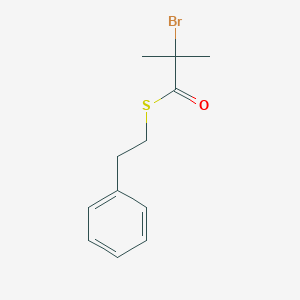
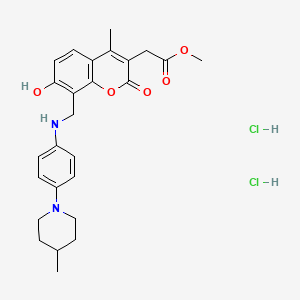

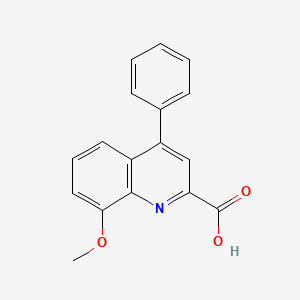
![2-[4-Benzyl-1-(2-bromo-6-nitrophenyl)piperazin-2-yl]acetic acid](/img/structure/B12639593.png)
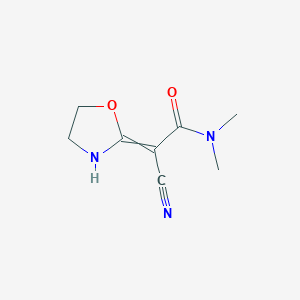

![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-ethylthiourea](/img/structure/B12639608.png)
